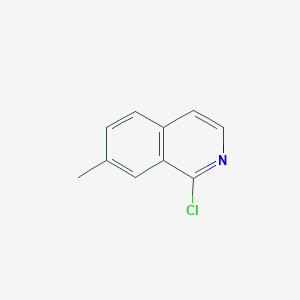

1-Chloro-7-methylisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-7-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-2-3-8-4-5-12-10(11)9(8)6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQJSTRRHBTMMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623863 | |

| Record name | 1-Chloro-7-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24188-80-5 | |

| Record name | 1-Chloro-7-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-7-methylisoquinoline for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-7-methylisoquinoline is a halogenated aromatic heterocyclic compound of significant interest in medicinal chemistry and materials science. Its isoquinoline core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals. The presence of a chlorine atom at the 1-position provides a versatile handle for a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, making it a valuable building block for the synthesis of complex molecular architectures. The methyl group at the 7-position can influence the molecule's electronic properties, solubility, and metabolic stability, offering a point of modulation for structure-activity relationship (SAR) studies in drug discovery.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, an in-depth analysis of its chemical reactivity, and essential safety and handling information.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in various experimental setups.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClN | [1] |

| Molecular Weight | 177.63 g/mol | [1] |

| CAS Number | 24188-80-5 | [1] |

| Appearance | Predicted to be a white to off-white solid | Inferred from related compounds |

| Melting Point | Predicted: 55-65 °C | Inferred from related compounds |

| Boiling Point | Predicted: > 250 °C at 760 mmHg | Inferred from related compounds |

| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. Poorly soluble in water. | Inferred from related compounds |

Spectroscopic Data (Predicted)

Spectroscopic analysis is essential for the identification and characterization of this compound. Based on its structure, the following spectral data are predicted:

1.2.1. ¹H NMR (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 - 8.3 | d | 1H | H-8 |

| ~ 7.8 - 8.0 | d | 1H | H-5 |

| ~ 7.5 - 7.7 | dd | 1H | H-6 |

| ~ 7.4 - 7.6 | d | 1H | H-4 |

| ~ 7.2 - 7.4 | d | 1H | H-3 |

| ~ 2.5 | s | 3H | -CH₃ |

1.2.2. ¹³C NMR (100 MHz, CDCl₃)

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 152 | C-1 |

| ~ 142 | C-8a |

| ~ 140 | C-7 |

| ~ 137 | C-4a |

| ~ 128 | C-5 |

| ~ 127 | C-8 |

| ~ 126 | C-6 |

| ~ 121 | C-4 |

| ~ 120 | C-3 |

| ~ 22 | -CH₃ |

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-Cl bond.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3150 | Medium | Aromatic C-H stretch |

| 2850 - 3000 | Medium | -CH₃ stretch |

| 1600 - 1650 | Strong | Aromatic C=C stretch |

| 1450 - 1550 | Strong | Aromatic C=C stretch |

| 1000 - 1200 | Strong | C-Cl stretch |

| 800 - 900 | Strong | Aromatic C-H out-of-plane bend |

Synthesis of this compound

A common and effective method for the synthesis of 1-chloroisoquinolines is the treatment of the corresponding isoquinolin-1(2H)-one with a chlorinating agent such as phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). The following protocol details a plausible synthetic route starting from 7-methylisoquinolin-1(2H)-one.

Caption: Synthetic scheme for this compound.

Experimental Protocol: Synthesis from 7-Methylisoquinolin-1(2H)-one

Causality Behind Experimental Choices:

-

Phosphoryl chloride (POCl₃): This reagent serves as both the chlorinating agent and the solvent in many cases, providing a high concentration of the reactant and facilitating the reaction.

-

Heat: The reaction requires thermal energy to overcome the activation barrier for the conversion of the lactam to the chloro-heterocycle.

-

Aqueous workup: Quenching the reaction mixture with ice-water hydrolyzes the excess POCl₃ to phosphoric acid and hydrochloric acid, which can then be neutralized.

-

Extraction with an organic solvent: Dichloromethane or ethyl acetate is used to extract the less polar product from the aqueous phase.

-

Purification by column chromatography: This technique is employed to separate the desired product from any unreacted starting material and byproducts.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 7-methylisoquinolin-1(2H)-one (1 equivalent).

-

Addition of Reagent: Carefully add an excess of phosphoryl chloride (POCl₃) (5-10 equivalents) to the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the presence of the chlorine atom at the electron-deficient C1 position of the isoquinoline ring. This makes it an excellent substrate for nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions.

Caption: Key reactions of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effect of the nitrogen atom in the isoquinoline ring makes the C1 position highly susceptible to nucleophilic attack.[2] The chlorine atom at this position is a good leaving group, facilitating SNAr reactions with a variety of nucleophiles such as amines, alkoxides, and thiolates.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

3.2.1. Suzuki-Miyaura Coupling

This reaction forms a new carbon-carbon bond by coupling with an organoboron reagent.

-

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

-

Workup and Purification: After cooling, dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

-

3.2.2. Buchwald-Hartwig Amination

This reaction is used to form a carbon-nitrogen bond with a primary or secondary amine.

-

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or DavePhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2 equivalents).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Workup and Purification: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated. Purification is achieved via column chromatography.

-

3.2.3. Sonogashira Coupling

This reaction forms a carbon-carbon bond with a terminal alkyne.

-

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-2 mol%).

-

Solvent and Reagent Addition: Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine. Then, add the terminal alkyne (1.2 equivalents).

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours.

-

Workup and Purification: Remove the solvent under reduced pressure. The residue is taken up in an organic solvent, washed with aqueous ammonium chloride, water, and brine. After drying and concentration, the product is purified by column chromatography.

-

Safety and Handling

As with any halogenated heterocyclic compound, this compound should be handled with care in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.[4]

Hazard Summary (based on 1-Chloroisoquinoline):

-

Acute Toxicity: May be harmful if swallowed or in contact with skin.[5]

-

Skin Corrosion/Irritation: Causes skin irritation.[5]

-

Eye Damage/Irritation: Causes serious eye irritation.[5]

-

Respiratory Irritation: May cause respiratory irritation.[5]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, particularly for the construction of novel compounds with potential applications in drug discovery and materials science. Its rich reactivity, centered around the C1-chloro substituent, allows for a wide range of chemical modifications. This guide provides a foundational understanding of its properties, synthesis, and reactivity, enabling researchers to effectively utilize this compound in their synthetic endeavors.

References

-

CP Lab Safety. This compound, min 98%, 100 mg. [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

-

Washington State University. Halogenated Solvents Safety. [Link]

-

Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

-

LookChem. 1-Chloroisoquinoline Safety Data Sheet. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-Chloro-7-methylisoquinoline

This guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of 1-chloro-7-methylisoquinoline, a key intermediate in medicinal chemistry and materials science. The document is structured to provide not only procedural steps but also the underlying chemical principles and strategic considerations essential for successful synthesis in a research and development setting.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged structural motif present in a vast array of natural products, particularly alkaloids, and synthetic compounds with significant biological activities. The specific substitution pattern of this compound makes it a versatile building block, where the chloro group at the 1-position is amenable to nucleophilic substitution and cross-coupling reactions, and the methyl group at the 7-position modulates the electronic properties and steric environment of the molecule. This guide outlines two primary retrosynthetic pathways for its preparation, starting from readily available precursors.

Retrosynthetic Strategy and Core Pathways

A logical retrosynthetic analysis of this compound suggests two primary convergent strategies. The first involves the initial construction of the 7-methylisoquinoline core, followed by the introduction of the chloro group at the 1-position. The second strategy involves the direct construction of a precursor that can be readily converted to the final product.

Target [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate1 [label="7-Methylisoquinoline"]; Intermediate2 [label="7-Methylisoquinolin-1(2H)-one"]; Precursor1 [label="N-(2-(3-methylphenyl)ethyl)formamide"]; Precursor2 [label="3-Methylbenzaldehyde"];

Target -> Intermediate1 [label="N-Oxidation then Chlorination"]; Target -> Intermediate2 [label="Chlorination (e.g., POCl3)"]; Intermediate1 -> Precursor1 [label="Bischler-Napieralski Reaction & Dehydrogenation"]; Intermediate1 -> Precursor2 [label="Pomeranz-Fritsch Reaction"]; }

Caption: Retrosynthetic analysis of this compound.Pathway I: Construction of the 7-Methylisoquinoline Core via Bischler-Napieralski Reaction

This classic and reliable method involves the cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which is subsequently aromatized. The methyl group at the 7-position is introduced via the starting material, 2-(3-methylphenyl)ethan-1-amine.

Step 1a: Synthesis of N-(2-(3-methylphenyl)ethyl)formamide

The initial step is the formylation of 2-(3-methylphenyl)ethan-1-amine. This is a straightforward amidation reaction.

Experimental Protocol:

-

To a solution of 2-(3-methylphenyl)ethan-1-amine (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add ethyl formate (1.2 eq).

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude N-(2-(3-methylphenyl)ethyl)formamide is often of sufficient purity for the next step, or it can be purified by column chromatography on silica gel.

Step 1b: Bischler-Napieralski Cyclization to 7-Methyl-3,4-dihydroisoquinoline

This key step involves an intramolecular electrophilic aromatic substitution. The reaction is typically promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[1][2][3]

Experimental Protocol:

-

In a round-bottom flask, dissolve N-(2-(3-methylphenyl)ethyl)formamide (1.0 eq) in a solvent like anhydrous toluene or acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.5 - 2.0 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, heat the reaction mixture to reflux (80-110 °C) for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with a concentrated sodium or potassium hydroxide solution to a pH > 10, ensuring the temperature is kept low.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 7-methyl-3,4-dihydroisoquinoline.

Step 1c: Dehydrogenation to 7-Methylisoquinoline

The final step in forming the aromatic isoquinoline core is the dehydrogenation of the dihydroisoquinoline intermediate. This is commonly achieved using a palladium on carbon (Pd/C) catalyst in a high-boiling solvent.[4]

Experimental Protocol:

-

Dissolve the crude 7-methyl-3,4-dihydroisoquinoline (1.0 eq) in a high-boiling solvent such as xylene or decalin.

-

Add 10% palladium on carbon (Pd/C, 5-10 mol%).

-

Heat the mixture to reflux (140-190 °C) for 8-24 hours. The progress can be monitored by GC-MS or TLC.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Remove the solvent from the filtrate under reduced pressure, and purify the residue by column chromatography to afford 7-methylisoquinoline.

Start [label="2-(3-methylphenyl)ethan-1-amine", fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="Formylation\n(Ethyl Formate, Reflux)"]; Intermediate1 [label="N-(2-(3-methylphenyl)ethyl)formamide"]; Step2 [label="Bischler-Napieralski Cyclization\n(POCl3, Toluene, Reflux)"]; Intermediate2 [label="7-Methyl-3,4-dihydroisoquinoline"]; Step3 [label="Dehydrogenation\n(10% Pd/C, Xylene, Reflux)"]; Product [label="7-Methylisoquinoline", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1 -> Intermediate1 -> Step2 -> Intermediate2 -> Step3 -> Product; }

Caption: Workflow for the Bischler-Napieralski synthesis of 7-methylisoquinoline.Pathway II: Pomeranz-Fritsch Reaction for Direct Synthesis of 7-Methylisoquinoline

The Pomeranz-Fritsch reaction provides a more direct route to the isoquinoline core by reacting an aromatic aldehyde with an aminoacetaldehyde acetal, followed by an acid-catalyzed cyclization.[5][6][7][8]

Step 2a: Condensation of 3-Methylbenzaldehyde and Aminoacetaldehyde diethyl acetal

This step forms the Schiff base intermediate.

Experimental Protocol:

-

In a round-bottom flask, combine 3-methylbenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.05 eq) in a suitable solvent like toluene.

-

Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

-

Continue heating until no more water is collected.

-

Cool the reaction mixture and remove the solvent under reduced pressure. The resulting Schiff base is typically used in the next step without further purification.

Step 2b: Acid-Catalyzed Cyclization

The Schiff base is cyclized under strong acidic conditions to form the 7-methylisoquinoline.

Experimental Protocol:

-

Slowly add the crude Schiff base from the previous step to a stirred solution of concentrated sulfuric acid (70-85%) at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours.

-

Monitor the reaction by quenching a small aliquot and analyzing by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture and carefully pour it onto a large amount of crushed ice.

-

Neutralize the acidic solution with a strong base (e.g., NaOH or NH₄OH) while cooling in an ice bath.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain 7-methylisoquinoline.

Start1 [label="3-Methylbenzaldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; Start2 [label="Aminoacetaldehyde diethyl acetal", fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="Condensation\n(Toluene, Dean-Stark)"]; Intermediate [label="Schiff Base"]; Step2 [label="Acid-Catalyzed Cyclization\n(Conc. H2SO4)"]; Product [label="7-Methylisoquinoline", fillcolor="#34A853", fontcolor="#FFFFFF"];

{rank=same; Start1; Start2;} Start1 -> Step1; Start2 -> Step1; Step1 -> Intermediate -> Step2 -> Product; }

Caption: Workflow for the Pomeranz-Fritsch synthesis of 7-methylisoquinoline.Final Step: Chlorination of 7-Methylisoquinoline

The introduction of the chlorine atom at the 1-position can be achieved via a two-step sequence involving N-oxidation followed by treatment with a chlorinating agent.

Step 3a: N-Oxidation of 7-Methylisoquinoline

The nitrogen atom of the isoquinoline ring is oxidized to form the corresponding N-oxide.

Experimental Protocol:

-

Dissolve 7-methylisoquinoline (1.0 eq) in glacial acetic acid.

-

Heat the solution to 70-80 °C.

-

Slowly add hydrogen peroxide (30% aqueous solution, 2-3 eq) dropwise.

-

Maintain the temperature and stir for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate or sodium carbonate.

-

Extract the product with a suitable organic solvent like chloroform or dichloromethane.

-

Dry the combined organic extracts, filter, and concentrate to yield 7-methylisoquinoline N-oxide.

Step 3b: Chlorination of 7-Methylisoquinoline N-oxide

The N-oxide is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the final product.

Experimental Protocol:

-

Carefully add 7-methylisoquinoline N-oxide (1.0 eq) in portions to an excess of phosphorus oxychloride (POCl₃) at 0 °C.

-

After the addition, allow the mixture to warm to room temperature and then heat to reflux (around 105 °C) for 2-4 hours.

-

Monitor the reaction by TLC. Once complete, cool the mixture and remove the excess POCl₃ under reduced pressure.

-

Carefully quench the residue by pouring it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution).

-

Extract the product with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Data Summary

| Step | Starting Material(s) | Reagents & Conditions | Product | Typical Yield (%) |

| Pathway I | ||||

| 1a. Formylation | 2-(3-methylphenyl)ethan-1-amine | Ethyl formate, reflux | N-(2-(3-methylphenyl)ethyl)formamide | >90 |

| 1b. Cyclization | N-(2-(3-methylphenyl)ethyl)formamide | POCl₃, Toluene, reflux | 7-Methyl-3,4-dihydroisoquinoline | 60-80 |

| 1c. Dehydrogenation | 7-Methyl-3,4-dihydroisoquinoline | 10% Pd/C, Xylene, reflux | 7-Methylisoquinoline | 70-90 |

| Pathway II | ||||

| 2a. Condensation | 3-Methylbenzaldehyde, Aminoacetaldehyde acetal | Toluene, Dean-Stark | Schiff Base intermediate | Quantitative |

| 2b. Cyclization | Schiff Base intermediate | Conc. H₂SO₄, 60-80 °C | 7-Methylisoquinoline | 40-60 |

| Final Steps | ||||

| 3a. N-Oxidation | 7-Methylisoquinoline | H₂O₂, Acetic Acid, 70-80 °C | 7-Methylisoquinoline N-oxide | 70-85 |

| 3b. Chlorination | 7-Methylisoquinoline N-oxide | POCl₃, reflux | This compound | 75-90 |

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The Bischler-Napieralski approach is a robust, multi-step sequence that generally provides good overall yields. The Pomeranz-Fritsch reaction offers a more convergent approach, though yields can be more variable depending on the substrate and reaction conditions. The choice of pathway will depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. Both routes culminate in the formation of 7-methylisoquinoline, which can be reliably converted to the target this compound via N-oxidation and subsequent chlorination with phosphorus oxychloride. Careful optimization of each step is crucial for maximizing yield and purity.

References

-

Organic Reactions, Inc. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Available at: [Link]

-

NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available at: [Link]

-

Anonymous. Pomeranz-Fritsch Reaction. Available at: [Link]

- Min, L., et al. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Org. Lett., 2019, 21, 2574-2577.

-

Wikipedia. Pomeranz–Fritsch reaction. Available at: [Link]

- CN105566218A - Palladium carbon catalyzed selective partial dehydrogenation method of tetrahydroisoquinoline - Google Patents.

- Ghosh, A. K., & Li, J. Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild Conditions. Tetrahedron Lett., 2017, 58(4), 333-337.

-

Organic Chemistry Portal. Bischler-Napieralski Reaction. Available at: [Link]

-

Wikipedia. Bischler–Napieralski reaction. Available at: [Link]

-

Química Organica.org. Pomerantz-Fritsch synthesis of isoquinolines. Available at: [Link]

Sources

- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 2. Bischler-Napieralski Reaction [organic-chemistry.org]

- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 4. CN105566218A - Palladium carbon catalyzed selective partial dehydrogenation method of tetrahydroisoquinoline - Google Patents [patents.google.com]

- 5. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 7. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]

- 8. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

A Technical Guide to 1-Chloro-7-methylisoquinoline (CAS No. 24188-80-5): A Versatile Building Block for Drug Discovery

Abstract

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Among the vast array of functionalized isoquinolines, 1-Chloro-7-methylisoquinoline stands out as a particularly valuable and versatile building block for the synthesis of novel molecular entities in drug discovery and development. This technical guide provides an in-depth exploration of this compound, covering its physicochemical properties, synthesis, chemical reactivity, and potential applications. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Introduction: The Significance of the Isoquinoline Scaffold

Isoquinolines are heterocyclic aromatic compounds that are isoelectronic with naphthalene, but with one CH group replaced by a nitrogen atom. This structural motif is found in numerous natural products, most notably a wide range of alkaloids with potent pharmacological activities. In modern drug discovery, the isoquinoline nucleus is a cornerstone for the design of small molecule therapeutics targeting diverse biological pathways. The strategic placement of substituents on the isoquinoline ring allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, making it an ideal starting point for lead optimization campaigns. This compound offers two key points for chemical modification: the reactive chloro group at the 1-position and the methyl group at the 7-position, which can influence solubility and metabolic stability.

Physicochemical & Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and downstream applications. Key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 24188-80-5 | [1][2] |

| Molecular Formula | C10H8ClN | [1][2] |

| Molecular Weight | 177.63 g/mol | [1][3] |

| Boiling Point (Predicted) | 284.8±20.0 °C | [4] |

| Density (Predicted) | 1.225±0.06 g/cm3 | [4] |

| pKa (Predicted) | 2.31±0.33 | [4] |

| Purity | Typically ≥97-98% | [1][5] |

Note: Predicted values are computationally derived and should be used as an estimation. Experimental verification is recommended.

Synthesis and Mechanistic Considerations

The synthesis of 1-substituted isoquinolines is often achieved through well-established named reactions. One of the most prominent methods for constructing the isoquinoline core is the Bischler-Napieralski reaction .[7] This reaction involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide in the presence of a dehydrating agent.[7][8]

The general mechanism, which proceeds through a nitrilium ion intermediate, allows for the cyclization of β-arylethylamides.[7][9] The choice of dehydrating agent is crucial, with phosphoryl chloride (POCl3) and phosphorus pentoxide (P2O5) being commonly employed.[7][10] For substrates with electron-donating groups on the benzene ring, the cyclization can proceed under relatively mild conditions.[8]

Below is a diagram illustrating the general workflow for a Bischler-Napieralski reaction leading to a dihydroisoquinoline, which can be subsequently aromatized and chlorinated.

Caption: Generalized synthetic workflow for this compound.

Chemical Reactivity and Derivatization Potential

The true utility of this compound in drug discovery lies in the reactivity of the C1-chloro substituent. This chlorine atom acts as an excellent leaving group, making the 1-position susceptible to a wide range of transformations, most notably transition-metal-catalyzed cross-coupling reactions. This allows for the rapid generation of diverse compound libraries from a single, common intermediate.

Key reactions include:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing a vast array of amino functionalities.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

-

Nucleophilic Aromatic Substitution (SNAr): Reaction with strong nucleophiles like alkoxides or thiolates to introduce oxygen or sulfur linkages.

The diagram below illustrates the versatile derivatization potential of the 1-chloro position.

Caption: Derivatization pathways from the C1-chloro position.

Applications in Medicinal Chemistry

While specific, publicly documented applications of this compound are often found within proprietary patent literature, the broader class of substituted 1-chloroisoquinolines serves as key intermediates in the synthesis of compounds with diverse biological activities. For instance, various substituted isoquinolines have been investigated as:

-

Kinase Inhibitors: The isoquinoline scaffold can mimic the hinge-binding motif of ATP in many protein kinases.

-

Anticancer Agents: The 7-chloroquinoline core, a related structure, is a key component of several experimental anticancer drugs.[11]

-

Antimicrobial Agents: Functionalized isoquinolines have shown promise as antibacterial and antifungal compounds.

The designation of this compound as a "Protein Degrader Building Block" by some suppliers suggests its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality.[1]

Experimental Protocol: Suzuki Cross-Coupling

The following is a representative, generalized protocol for a Suzuki cross-coupling reaction to illustrate the practical use of this compound.

Objective: To synthesize 1-Aryl-7-methylisoquinoline.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)

-

Base (e.g., K2CO3 or Cs2CO3, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

-

To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst to the vessel under the inert atmosphere.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Causality Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (this compound) is consumed. This prevents the formation of degradation byproducts from prolonged heating.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Validation: Purify the crude product by flash column chromatography on silica gel. Characterize the final product and assess its purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Although specific toxicity data is limited, related chloro-heterocyclic compounds can be irritants to the skin, eyes, and respiratory system.[3] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound (CAS: 24188-80-5) is a high-value synthetic intermediate that provides a reliable and versatile entry point for the synthesis of diverse libraries of novel isoquinoline-based compounds. Its well-defined reactivity at the C1 position, coupled with the influence of the C7-methyl group, makes it an indispensable tool for medicinal chemists and drug development professionals aiming to explore new chemical space and develop next-generation therapeutics.

References

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Bischler–Napieralski reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

-

Slideshare. (2016, November 29). Bischler napieralski reaction. Retrieved from [Link]

-

ChemBuyersGuide.com, Inc. (n.d.). BOC Sciences (Page 56). Retrieved from [Link]

-

ChemSynthesis. (n.d.). 1,3-dichloro-7-methylisoquinoline. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 98%, 100 mg. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-7-methoxyisoquinoline-6-carbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-3-methylisoquinoline. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Chloroisoquinoline-7-carbaldehyde. Retrieved from [Link]

-

Chemcd. (n.d.). This compound | 24188-80-5. Retrieved from [Link]

-

PMC - NIH. (n.d.). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. appchemical.com [appchemical.com]

- 3. 1-Chloro-3-methylisoquinoline | C10H8ClN | CID 640958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 24188-80-5 | CAS DataBase [m.chemicalbook.com]

- 5. This compound - CAS:24188-80-5 - Sunway Pharm Ltd [3wpharm.com]

- 6. 24188-80-5|this compound|BLD Pharm [bldpharm.com]

- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 9. Bischler napieralski reaction | PPTX [slideshare.net]

- 10. Bischler-Napieralski Reaction [organic-chemistry.org]

- 11. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of 1-Chloro-7-methylisoquinoline

An In-depth Technical Guide to the Spectroscopic Profile of 1-Chloro-7-methylisoquinoline

This guide offers a comprehensive analysis of the expected spectroscopic data for this compound (CAS No: 24188-80-5). Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data repository. It provides a predictive and interpretive framework for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. Given the scarcity of published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and comparative data from analogous structures to provide a robust, field-proven analytical baseline. Our objective is to explain the causality behind spectral features, enabling scientists to confidently identify, characterize, and utilize this important heterocyclic building block.

Molecular Structure and Spectroscopic Overview

This compound is a disubstituted isoquinoline with the molecular formula C₁₀H₈ClN and a molecular weight of 177.63 g/mol .[1][2] Its structure features an electron-donating methyl group on the benzene ring and an electron-withdrawing chloro group on the pyridine ring. This substitution pattern creates a unique electronic environment that defines its spectroscopic signature.

A thorough characterization is essential for confirming its identity and purity in synthetic applications. The following sections will detail the predicted spectroscopic data based on the foundational principles of each technique.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides critical information about the electronic environment and connectivity of hydrogen atoms in a molecule.

Experimental Protocol

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of solid this compound in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean vial.[3] The choice of solvent is critical to avoid obscuring sample signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference, setting the 0 ppm mark.[3]

-

Filtration: Filter the solution through a pipette with a small glass wool plug directly into a 5 mm NMR tube to remove any insoluble impurities.

-

Acquisition: Record the spectrum on a spectrometer with a minimum frequency of 300 MHz to ensure adequate resolution and signal dispersion.[3] Standard acquisition parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

Predicted Spectrum and Interpretation

The ¹H NMR spectrum is expected to show six distinct signals: five in the aromatic region (δ 7.0-8.5 ppm) and one for the methyl group in the aliphatic region (δ ~2.5 ppm).[4] The electron-withdrawing nature of the nitrogen atom and the chlorine atom will cause protons on the pyridine ring (H-3, H-4) and adjacent protons (H-8, H-5) to shift downfield.[5] Conversely, the electron-donating methyl group will cause a slight upfield shift for nearby protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.5 - 7.7 | Doublet (d) | J3,4 = 5.5 - 6.0 |

| H-4 | 8.0 - 8.2 | Doublet (d) | J4,3 = 5.5 - 6.0 |

| H-5 | 8.1 - 8.3 | Doublet (d) | J5,6 = 8.5 - 9.0 |

| H-6 | 7.4 - 7.6 | Doublet of Doublets (dd) | J6,5 = 8.5 - 9.0, J6,8 = ~0.5 |

| H-8 | 7.8 - 8.0 | Singlet (or narrow d) | J8,6 = ~0.5 |

| 7-CH₃ | 2.5 - 2.6 | Singlet (s) | - |

-

Aromatic Protons (H-3, H-4, H-5, H-6, H-8): Protons H-4 and H-5 are expected to be the most downfield due to the deshielding effects of the adjacent nitrogen and the peri-interaction with the chlorine atom, respectively. H-3 and H-4 will appear as doublets due to coupling with each other. H-5 and H-6 will also appear as doublets from their mutual ortho coupling. H-8 is predicted to be a singlet or a very narrowly split doublet due to a small meta-coupling to H-6.

-

Methyl Protons (7-CH₃): This group will appear as a sharp singlet around 2.5-2.6 ppm, a typical region for methyl groups attached to an aromatic ring.[4]

¹³C NMR Spectroscopy

Carbon-13 NMR provides a map of the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal.

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A slightly higher concentration (15-25 mg) may be beneficial for improving the signal-to-noise ratio.

-

Acquisition: The spectrum is typically acquired in a broadband proton-decoupled mode to simplify the spectrum to single lines for each carbon. A standard 90-degree pulse angle is used, and a longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

Predicted Spectrum and Interpretation

Due to the lack of symmetry, all 10 carbon atoms in this compound are chemically unique and should produce 10 distinct signals in the ¹³C NMR spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | 150 - 152 | Attached to electronegative N and Cl.[6] |

| C3 | 120 - 122 | Aromatic CH. |

| C4 | 135 - 137 | Aromatic CH, downfield due to proximity to N. |

| C4a | 127 - 129 | Quaternary aromatic C. |

| C5 | 128 - 130 | Aromatic CH. |

| C6 | 126 - 128 | Aromatic CH. |

| C7 | 139 - 141 | Quaternary aromatic C, attached to CH₃. |

| C8 | 125 - 127 | Aromatic CH. |

| C8a | 145 - 147 | Quaternary aromatic C, adjacent to N. |

| 7-CH₃ | 21 - 23 | Typical range for an aryl-bound methyl group.[6] |

The chemical shifts are influenced by substituent effects. The carbon atom bonded to chlorine (C1) is expected to be significantly downfield.[6] Carbons in the pyridine ring (C1, C3, C4, C8a) will have their shifts influenced by the electronegative nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or zinc selenide).[7]

-

Acquisition: A background spectrum of the clean ATR crystal is recorded first. Then, the sample spectrum is recorded, typically by co-adding 16 to 32 scans in the 4000-400 cm⁻¹ range to achieve a good signal-to-noise ratio.

Predicted Spectrum and Interpretation

The IR spectrum will be characterized by several key absorption bands that confirm the structural features of the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Description |

| 3100 - 3000 | C-H Stretch (Aromatic) | Absorption from the C-H bonds on the isoquinoline ring.[7] |

| 2980 - 2850 | C-H Stretch (Aliphatic) | Asymmetric and symmetric stretching of the methyl group C-H bonds. |

| 1620 - 1580 | C=N Stretch | Characteristic stretching vibration of the imine bond within the pyridine ring.[8] |

| 1550 - 1450 | C=C Stretch (Aromatic) | Multiple bands corresponding to the stretching vibrations of the carbon-carbon bonds in the aromatic rings.[9] |

| 1460 & 1380 | C-H Bend (Aliphatic) | Asymmetric and symmetric bending (deformation) of the methyl group. |

| 800 - 600 | C-Cl Stretch | A moderate to strong band indicating the presence of the carbon-chlorine bond.[8] |

| 900 - 675 | C-H Bend (Aromatic OOP) | Out-of-plane bending vibrations, which are characteristic of the aromatic substitution pattern. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Experimental Protocol

-

Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for small, relatively stable molecules. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio, and a mass spectrum is generated.

Predicted Spectrum and Interpretation

The mass spectrum of this compound will provide definitive evidence of its molecular weight and key structural elements.

-

Molecular Ion (M⁺): The most crucial feature will be the molecular ion peak. Due to the presence of chlorine, this will appear as an isotopic cluster. A peak will be observed at m/z 177 corresponding to the molecule with the ³⁵Cl isotope, and another peak at m/z 179 for the ³⁷Cl isotope. The relative intensity of these peaks will be approximately 3:1 , which is a characteristic signature for a monochlorinated compound.[10]

-

Base Peak: The most abundant ion in the spectrum (the base peak) is often a stable fragment. A likely candidate is the ion at m/z 142, resulting from the loss of a chlorine radical.

-

Key Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

| m/z | Proposed Fragment | Notes |

| 177/179 | [C₁₀H₈ClN]⁺˙ | Molecular ion (M⁺˙) showing the characteristic 3:1 chlorine isotope pattern. |

| 142 | [C₁₀H₈N]⁺ | Loss of a chlorine radical (•Cl). Likely a very stable and abundant ion. |

| 115 | [C₉H₇]⁺ | Subsequent loss of hydrogen cyanide (HCN) from the m/z 142 fragment. |

Conclusion

This guide provides a detailed, predictive framework for the multi-technique spectroscopic characterization of this compound. By integrating fundamental principles with comparative analysis of related structures, we have established a clear set of expected data points for ¹H NMR, ¹³C NMR, IR, and MS. The tabulated chemical shifts, vibrational frequencies, and mass fragments serve as a robust benchmark for scientists engaged in the synthesis, purification, and application of this valuable chemical intermediate. This self-validating system of predicted data, grounded in established chemical principles, empowers researchers to interpret their experimental results with a higher degree of confidence and scientific rigor.

References

-

PubChem. 1-Chloro-3-methylisoquinoline. National Center for Biotechnology Information. [Link]

-

ResearchGate. Vibrational assignments of Fundamental Frequencies. [Link]

-

PubChem. Isoquinoline, 1-chloro-. National Center for Biotechnology Information. [Link]

-

Sunway Pharm Ltd. This compound. [Link]

-

PubChem. 1-Chloro-7-methoxyisoquinoline-6-carbonitrile. National Center for Biotechnology Information. [Link]

-

CP Lab Safety. This compound, min 98%, 100 mg. [Link]

-

University of Puget Sound. NMR Chemical Shifts. [Link]

-

ResearchGate. Molecular structure, aromaticity, vibrational investigation and dual descriptor for chemical reactivity on 1- chloroisoquinoline using quantum chemical studies. [Link]

-

Michigan State University. Proton NMR Table. [Link]

-

ChemSynthesis. 1,3-dichloro-7-methylisoquinoline. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Columbia University. Table of Characteristic IR Absorptions. [Link]

-

Appchem. This compound. [Link]

-

National Institute of Standards and Technology. Tables of Molecular Vibrational Frequencies. [Link]

-

National Institute of Standards and Technology. Isoquinoline - NIST WebBook. [Link]

-

Chemical Cloud Database. This compound. [Link]

-

SpectraBase. 1-Chloroisoquinoline. [Link]

-

Millersville University. Table of Characteristic Proton NMR Shifts. [Link]

-

University of Wisconsin. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Filo. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?. [Link]

-

Chad's Prep. 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

National Institute of Standards and Technology. Tables of molecular vibrational frequencies, consolidated volume I. [Link]

-

Doc Brown's Advanced Organic Chemistry. mass spectrum of 1-chloropropane. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. benchchem.com [benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. C3H7Cl CH3CH2CH2Cl mass spectrum of 1-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

1-Chloro-7-methylisoquinoline: A Strategic Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The isoquinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs and biologically active compounds. Within this privileged class, 1-chloro-7-methylisoquinoline emerges as a particularly valuable and versatile building block. Its strategic placement of a reactive chlorine atom at the C1-position and a methyl group at the C7-position offers a dual advantage for drug discovery campaigns. The C1-chloride serves as an exceptionally versatile synthetic handle for introducing molecular diversity through a variety of cross-coupling and substitution reactions, while the C7-methyl group provides a subtle yet crucial tool for modulating physicochemical properties, metabolic stability, and target engagement. This guide provides a comprehensive technical overview of the synthesis, reactivity, and strategic application of this compound, complete with field-proven protocols and a case study in kinase inhibitor discovery, to empower researchers in the development of next-generation therapeutics.

The Isoquinoline Core: A Privileged Scaffold in Drug Discovery

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its rigid structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal scaffold for optimizing interactions with biological targets. From the potent analgesic properties of morphine to the smooth muscle relaxant effects of papaverine, isoquinoline alkaloids have a long history of therapeutic importance.[2] In modern drug discovery, synthetic isoquinoline derivatives are integral to the development of agents targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][3]

The strategic functionalization of the isoquinoline core is paramount to tuning its pharmacological profile. Halogenated isoquinolines, in particular, serve as powerful intermediates, with the carbon-halogen bond acting as a linchpin for diversification.[2]

Profile of a Powerhouse Building Block: this compound

This compound (CAS: 24188-80-5) is a specialized heterocyclic compound engineered for synthetic utility.[4] Its reactivity is dominated by the C1-Cl bond, which is strategically positioned adjacent to the ring nitrogen. This electron-withdrawing effect from the nitrogen atom activates the C1 position, making it highly susceptible to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[2]

Physicochemical & Pharmacokinetic Implications:

-

The C1-Chloride: Primarily serves as a reactive handle and is typically displaced in the final product. Its presence in the intermediate stage is key to synthetic strategy.

-

The C7-Methyl Group: This group is often retained in the final molecule and plays a more subtle, yet critical, role:

-

Solubility & Lipophilicity: The methyl group increases the lipophilicity (logP) of the molecule, which can influence its solubility, cell permeability, and binding to hydrophobic pockets in target proteins.

-

Metabolic Stability: Aromatic methyl groups can be sites of oxidative metabolism by cytochrome P450 enzymes.[5] In some contexts, this can be a liability, leading to rapid clearance. However, it can also be a strategic advantage, providing a "metabolic soft spot" that can be engineered to control the compound's half-life—a known strategy in drug design.

-

Target Engagement: The methyl group can establish crucial van der Waals interactions within a protein's binding site, enhancing potency and selectivity.

-

Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through established heterocyclic chemistry methods, most notably adaptations of the Bischler-Napieralski or Pomeranz-Fritsch reactions, followed by chlorination.

A highly effective and common route involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃), which also serves as the chlorinating agent.[6][7] A plausible synthetic route, adapted from known procedures for similar isoquinolines, is outlined below.[8]

}

This two-stage process first builds the necessary N-acyl-phenethylamine precursor, which is then cyclized and chlorinated in a one-pot Bischler-Napieralski reaction to yield the target building block.[6][7][9]

The Synthetic Utility: Key Transformations

The power of this compound lies in the selective reactivity of its C1-Cl bond. This position is the primary site for diversification, allowing medicinal chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are among the most powerful tools in modern organic synthesis, and the 1-chloro-isoquinoline scaffold is an excellent substrate for these transformations.[2]

The Suzuki-Miyaura coupling is invaluable for creating C-C bonds, typically to append aryl or heteroaryl moieties.[1][2][10] This reaction is fundamental for building biaryl structures often found in kinase inhibitors.

}

Field-Proven Protocol: Suzuki-Miyaura Coupling of a 1-Chloroisoquinoline Analogue

The following protocol is adapted from established methods for structurally similar chloro-heteroaromatic compounds and provides a robust starting point.[2]

-

Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the arylboronic acid (1.2-1.5 equivalents), a base such as K₂CO₃ or K₃PO₄ (2-3 equivalents), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and a phosphine ligand (e.g., XPhos, 2-6 mol%).

-

Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

-

Reagent Addition: Under positive inert gas pressure, add this compound (1.0 equivalent) followed by an anhydrous solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of 0.1-0.5 M).

-

Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100-120 °C. Stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

| Parameter | Recommended Conditions | Causality/Expert Insight |

| Catalyst | Pd₂(dba)₃ / XPhos or SPhos | Bulky, electron-rich phosphine ligands like XPhos are highly effective for the challenging oxidative addition step involving electron-rich chloro-heterocycles.[2] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is crucial for the transmetalation step of the catalytic cycle. Stronger, anhydrous bases are often preferred to drive the reaction to completion. |

| Solvent | 1,4-Dioxane, Toluene | Aprotic, high-boiling point solvents are required to achieve the necessary reaction temperatures for activating the C-Cl bond. |

| Temperature | 100-120 °C | Higher temperatures provide the activation energy needed for the oxidative addition of the palladium catalyst to the relatively strong C-Cl bond. |

Table 1. Typical reaction parameters for Suzuki-Miyaura coupling.

The formation of C-N bonds is arguably one of the most important transformations in medicinal chemistry. The Buchwald-Hartwig amination allows for the direct coupling of primary or secondary amines to the C1-position, providing access to a wide range of 1-aminoisoquinoline derivatives which are common in kinase inhibitors.

Case Study: Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of modern therapeutics, particularly in oncology. Many potent kinase inhibitors feature a heterocyclic core that occupies the ATP-binding site of the enzyme. The 1-aminoisoquinoline scaffold is an excellent mimic of the adenine core of ATP.

A representative synthesis, based on methodologies disclosed in the patent literature for related kinase inhibitors, demonstrates the strategic use of this compound.

Exemplary Synthesis of a 1-Anilino-7-methylisoquinoline Scaffold:

}

In this workflow, this compound serves as the foundational scaffold. By reacting it with a diverse library of substituted anilines via Buchwald-Hartwig amination, chemists can rapidly explore the chemical space around the core. The 7-methyl group in this context could serve to probe a specific hydrophobic pocket or to block potential metabolism at that position, thereby improving the pharmacokinetic profile of the resulting inhibitors. This approach allows for the systematic optimization of potency and selectivity, leading to the identification of a clinical candidate.

Conclusion and Future Outlook

This compound stands out as a high-value building block for medicinal chemistry. Its well-defined reactivity at the C1-position provides a reliable and versatile entry point for diversification through robust and scalable cross-coupling chemistry. The C7-methyl group offers a critical handle for fine-tuning the pharmacological properties essential for a successful drug candidate. The demonstrated application of this scaffold in the synthesis of kinase inhibitors underscores its relevance and utility. As the demand for novel, highly selective, and potent small molecule therapeutics continues to grow, the strategic deployment of pre-functionalized, high-value building blocks like this compound will remain an essential strategy for accelerating the drug discovery process.

References

- BenchChem. (n.d.). Reactivity Profile of 1-Chloro-3,6-dimethoxyisoquinoline: A Technical Guide.

- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolinsynthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908.

- Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

- Zhang, H. (2016). Quinazoline derivatives as kinases inhibitors and methods of use thereof. U.S.

- Vertex Pharmaceuticals Incorporated. (2000). Inhibitors of p38. U.S.

- Haling, J., et al. (2022). SOS1 Inhibitors and uses thereof. U.S.

- Hilberg, F., et al. (2008). Indolinone derivatives, medicaments containing said compounds and their use. U.S.

- Flynn, D. L., et al. (2007). Pyrazolo-pyrimidine compounds for the treatment of diseases. U.S.

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). VEGF Receptor Kinase Inhibitor Synthesis: The Role of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. Retrieved from [Link]

- Buskes, M. J., & Blanco, M. J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3469.

-

ResearchGate. (n.d.). Examples of approved drugs where Suzuki–Miyaura coupling is employed to form critical carbon–carbon bonds with aromatic or heterocyclic groups. Retrieved from [Link]

- Zibaseresht, R., Amirlou, M. R., & Karimi, P. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Journal of Archives in Military Medicine, 2(1), e15957.

- Keane, T. J. (2014). Pyridinone-pyridinyl compounds and methods for treating p38 kinase mediated diseases.

- Vertex Pharmaceuticals Incorporated. (2001). Heterocyclic inhibitors of p38.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols: The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors.

- MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules.

-

Charles River Laboratories. (n.d.). Drug Discovery Patents. Retrieved from [Link]

-

Molecular Discovery. (n.d.). MetaSite 7 - Metabolism prediction. Retrieved from [Link]

Sources

- 1. HK1034907B - Heterocyclic inhibitors of p38 - Google Patents [patents.google.com]

- 2. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines [mdpi.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 24188-80-5|this compound|BLD Pharm [bldpharm.com]

- 5. WO2021133809A1 - Inhibitors of mutant forms of egfr - Google Patents [patents.google.com]

- 6. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. This compound - CAS:24188-80-5 - Sunway Pharm Ltd [3wpharm.com]

- 9. WO2022126133A1 - Alk-5 inhibitors and uses thereof - Google Patents [patents.google.com]

- 10. US9388160B2 - Quinazoline derivatives as kinases inhibitors and methods of use thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Chloro-7-methylisoquinoline: Synthesis, Properties, and Potential Applications

This guide provides a comprehensive technical overview of 1-Chloro-7-methylisoquinoline, a heterocyclic compound with potential applications in medicinal chemistry and drug development. While the specific historical discovery of this compound is not prominently documented in publicly available literature, its structural motif is of significant interest to researchers. This document will delve into its chemical properties, a probable synthetic route based on established chemical principles, and its prospective role in the development of novel therapeutics.

Introduction to this compound

This compound belongs to the isoquinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. The isoquinoline core is a key structural component in many natural alkaloids and synthetic compounds with diverse biological activities. The presence of a chlorine atom at the 1-position and a methyl group at the 7-position of the isoquinoline ring system imparts specific chemical properties that make it a valuable building block in organic synthesis.

The chloro-substituent at the 1-position is particularly significant as it can serve as a versatile handle for further functionalization through various cross-coupling reactions, allowing for the introduction of a wide range of substituents and the creation of diverse chemical libraries for drug screening.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in chemical reactions.

| Property | Value | Source |

| CAS Number | 24188-80-5 | [1][2] |

| Molecular Formula | C10H8ClN | [1][3] |

| Molecular Weight | 177.63 g/mol | [1][3] |

| Predicted Boiling Point | 284.8±20.0 °C | [2] |

| Predicted Density | 1.225±0.06 g/cm3 | [2] |

| Predicted pKa | 2.31±0.33 | [2] |

Proposed Synthesis of this compound

A similar reaction has been documented for the synthesis of 1-chloro-7-methoxyisoquinoline from 7-Methoxy-isoquinoline-N-oxide hydrochloride using phosphoryl chloride[4]. The general mechanism for this type of reaction involves the activation of the lactam oxygen by the chlorinating agent, followed by nucleophilic attack of the chloride ion at the C1 position and subsequent rearomatization.

Experimental Protocol: Proposed Synthesis

Reaction: 7-methylisoquinolin-1(2H)-one to this compound

Disclaimer: This is a proposed protocol based on analogous reactions and should be optimized for safety and efficiency in a laboratory setting.

Materials:

-

7-methylisoquinolin-1(2H)-one

-

Phosphorus oxychloride (POCl3)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of 7-methylisoquinolin-1(2H)-one (1.0 eq) in anhydrous dichloromethane, add phosphorus oxychloride (3.0-5.0 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

-

Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Visualization of the Proposed Synthetic Workflow

Caption: Role of this compound in generating diverse compound libraries.

Conclusion

This compound represents a valuable, albeit not extensively studied, building block for organic synthesis and medicinal chemistry. Its straightforward proposed synthesis and the reactivity of the 1-chloro substituent make it an attractive starting material for the creation of diverse molecular architectures. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in the development of novel therapeutic agents, particularly in the burgeoning field of targeted protein degradation.

References

Sources

An In-depth Technical Guide to 1-Chloro-7-methylisoquinoline for Advanced Drug Discovery

This guide provides a comprehensive technical overview of 1-Chloro-7-methylisoquinoline, a heterocyclic building block of increasing importance in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into its commercial availability, plausible synthetic routes, and its emerging role in the innovative field of targeted protein degradation.

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets. The introduction of a chlorine atom at the 1-position and a methyl group at the 7-position of the isoquinoline ring system, as in this compound, creates a versatile chemical entity with tailored reactivity and physicochemical properties. The chloro-substituent, in particular, serves as a key reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of various functionalities, a critical aspect in the construction of complex molecular architectures for drug candidates.

Commercial Availability and Suppliers

This compound (CAS No. 24188-80-5) is available from a number of specialized chemical suppliers catering to the research and development sector. The compound is typically offered in high purity, suitable for synthetic applications in medicinal chemistry. Below is a summary of representative suppliers and their typical product specifications.

| Supplier | Product Number | Purity | Available Quantities | Notes |

| Sigma-Aldrich | AldrichCPR | Not specified | Inquire | Marketed as a rare chemical for early discovery research. Buyer assumes responsibility for purity confirmation.[1] |

| CP Lab Safety | - | min 98% | 100 mg | Listed under "Protein Degrader Building Blocks". For professional research use only.[2] |

| BLD Pharm | - | Inquire | Inquire | Offers access to NMR, HPLC, LC-MS, and UPLC documentation.[3] |

| Sunway Pharm Ltd | CB53722 | Inquire | Inquire | Provides aliases such as 1-Chlor-7-methyl-isochinolin.[4] |

| ChemUniverse | P67184 | Inquire | Inquire | Accepts blanket purchase orders for large quantities.[5] |

| CymitQuimica | - | Inquire | Inquire | Distributed by Fluorochem.[6] |

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Chemical Properties

Plausible Synthetic Pathway

A likely two-step synthesis commences with the preparation of 7-methylisoquinolin-1(2H)-one, followed by chlorination to yield the target compound.

Step 1: Synthesis of 7-methylisoquinolin-1(2H)-one

This precursor can be synthesized via various methods, including the cyclization of appropriate starting materials.

Step 2: Chlorination of 7-methylisoquinolin-1(2H)-one

The conversion of the isoquinolinone to the 1-chloro derivative is a standard transformation. Reagents such as phosphorus oxychloride (POCl₃) or a combination of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) are commonly employed for this purpose.

Illustrative Experimental Protocol (Hypothetical)

To a solution of 7-methylisoquinolin-1(2H)-one in anhydrous toluene, an excess of phosphorus oxychloride is added. The reaction mixture is heated at reflux for several hours under an inert atmosphere. Progress is monitored by thin-layer chromatography. Upon completion, the excess phosphorus oxychloride and toluene are removed under reduced pressure. The residue is carefully quenched with ice-water and neutralized with a suitable base, such as sodium bicarbonate solution. The aqueous layer is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford this compound.

Chemical Reactivity

The key feature governing the reactivity of this compound is the electrophilic nature of the C1 carbon, which is activated by the adjacent ring nitrogen. This makes the chlorine atom a good leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility as a building block, allowing for the introduction of a wide array of nucleophiles, including amines, alcohols, and thiols, to construct more complex molecules.

Applications in Drug Discovery: A Key Building Block for Protein Degraders

A significant and exciting application of this compound is in the field of targeted protein degradation . This is highlighted by its classification as a "Protein Degrader Building Block" by some suppliers.[2] This area of drug discovery aims to eliminate disease-causing proteins rather than simply inhibiting their function.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule typically consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

The this compound moiety can serve as a versatile scaffold or a reactive intermediate in the synthesis of the target protein-binding ligand or the linker system of a PROTAC. The chloro group at the C1 position allows for the covalent attachment of other molecular fragments through nucleophilic substitution, enabling the construction of the final PROTAC molecule.

Sources